
N-ethyl-2-(4-nitrophenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-methyl-N-(2,4-dinitrophenyl)-hydrazinecarbothioamide was attempted using the method of Scovill via hydrazine reduction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline, both differ in the nitrogen substitution in the 2-position. Both structures are very similar with N-methylamino and 4-nitro groups that are nearly coplanar with the benzene ring .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol in the presence of various reducing agents, such as NaBH4, hydrazine (N2H4), etc., is a widely used reaction to examine the activity of catalytic nanostructures in an aqueous environment .Applications De Recherche Scientifique
Synthesis and Structural Studies
N-ethyl-2-(4-nitrophenyl)hydrazinecarbothioamide derivatives have been synthesized and structurally characterized in several studies. For instance, Muralisankar et al. (2016) synthesized N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide and its copper(II)/nickel(II) complexes to investigate their DNA/protein binding capabilities, DNA cleavage, and cytotoxicity against lung cancer cell lines, showing significant activity and less toxicity toward normal cell lines (Muralisankar et al., 2016).
DNA Binding and Antimicrobial Studies
Compounds derived from this compound have been evaluated for their DNA binding properties and antimicrobial activities. Farghaly et al. (2020) synthesized N-phenylmorpholine derivatives linked with thiazole or formazan moieties and assessed their binding with SS-DNA and antimicrobial and anti-cancer activities, revealing remarkable efficacy against examined microbes and cancer cells (Farghaly et al., 2020).
Corrosion Inhibition Studies
Another significant application is in the field of corrosion science, where derivatives of this compound have been synthesized as environmentally benign corrosion inhibitors. Singh et al. (2021) conducted a detailed experimental and theoretical study on hydroxy phenyl hydrazides, demonstrating their protective ability against corrosion of mild steel in acidic media (Singh et al., 2021).
Mécanisme D'action
Target of Action
N-ethyl-2-(4-nitrophenyl)hydrazinecarbothioamide, also known as ENTA, is a synthetic compound that has gained attention within the scientific community due to its unique properties and potential applications. The primary targets of ENTA are the enzymes in the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
ENTA interacts with its targets by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition results in the suppression of tumor survival, induction of apoptosis (programmed cell death), and cell cycle arrest in cancer cells . Molecular docking simulations have supported these findings, revealing favorable binding profiles and interactions within the active sites of the enzymes PI3K, AKT1, and mTOR .
Biochemical Pathways
ENTA affects the PI3K/Akt/mTOR pathway, which is a key biochemical pathway in cell survival and growth . By inhibiting this pathway, ENTA disrupts the normal functioning of cancer cells, leading to their death . This makes ENTA a promising candidate for anticancer therapy .
Pharmacokinetics
. This suggests that ENTA may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
ENTA exhibits potent antioxidant, anticancer, and antimicrobial activities . It has shown significant effects against MCF-7 cancer cell lines, with IC 50 values indicating its effectiveness in inhibiting cell proliferation . Furthermore, ENTA has demonstrated significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .
Propriétés
IUPAC Name |
1-ethyl-3-(4-nitroanilino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-2-10-9(16)12-11-7-3-5-8(6-4-7)13(14)15/h3-6,11H,2H2,1H3,(H2,10,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTSDLWQYDHMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


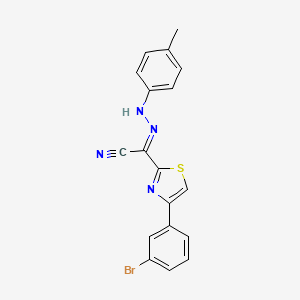
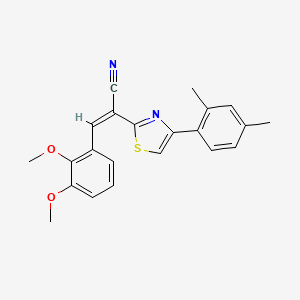


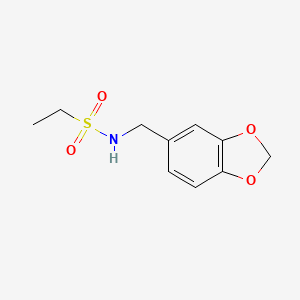
![methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2784273.png)
![Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B2784274.png)
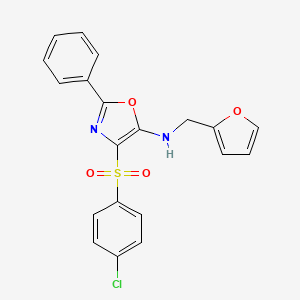
![3-chloro-1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2784278.png)
![Benzo[d]thiazol-6-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2784279.png)
![Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2784281.png)
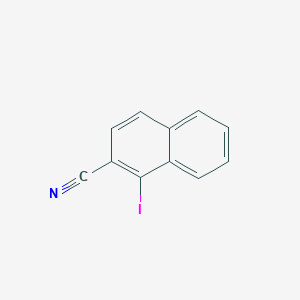
![(2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2784284.png)